Cas no 1084328-48-2 (2-(Iodomethyl)-1,3-thiazole)

2-(Iodomethyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(iodomethyl)-1,3-thiazole
- Thiazole, 2-(iodomethyl)-
- 2-(Iodomethyl)-1,3-thiazole
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- Inchi: 1S/C4H4INS/c5-3-4-6-1-2-7-4/h1-2H,3H2
- InChI Key: JDQMMEAURZBMBD-UHFFFAOYSA-N
- SMILES: ICC1=NC=CS1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 59.7
- Topological Polar Surface Area: 41.1
- XLogP3: 2
2-(Iodomethyl)-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646166-5.0g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067243-1g |
2-(Iodomethyl)-1,3-thiazole |
1084328-48-2 | 95% | 1g |
¥4305.0 | 2024-04-18 | |
Enamine | EN300-646166-1.0g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-646166-10.0g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
Enamine | EN300-646166-0.05g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Enamine | EN300-646166-0.1g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 0.1g |
$741.0 | 2025-03-15 | |
Enamine | EN300-646166-0.25g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
Enamine | EN300-646166-0.5g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-646166-2.5g |
2-(iodomethyl)-1,3-thiazole |
1084328-48-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 |
2-(Iodomethyl)-1,3-thiazole Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on 2-(Iodomethyl)-1,3-thiazole
Professional Introduction to Compound with CAS No. 1084328-48-2 and Product Name: 2-(Iodomethyl)-1,3-thiazole
The compound CAS No. 1084328-48-2, identified by its product name 2-(Iodomethyl)-1,3-thiazole, represents a significant molecule in the realm of pharmaceutical and chemical research. This heterocyclic compound, featuring a thiazole core substituted with an iodomethyl group, has garnered attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The structural uniqueness of this compound lies in its ability to serve as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Recent advancements in the field of drug discovery have highlighted the importance of thiazole derivatives in addressing various therapeutic challenges. The iodomethyl substituent on the 1,3-thiazole ring introduces a reactive site that can be exploited for further functionalization, making it an invaluable building block for medicinal chemists. Studies have demonstrated that derivatives of this compound exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These findings underscore the potential of 2-(Iodomethyl)-1,3-thiazole as a precursor in the design of next-generation pharmaceuticals.
In the context of modern chemical synthesis, the reactivity of 2-(Iodomethyl)-1,3-thiazole has been extensively explored. The iodine atom provides a handle for various coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive molecules. Additionally, nucleophilic substitution reactions at the iodomethyl position allow for the introduction of diverse functional groups, enabling the creation of structurally diverse libraries for high-throughput screening.
The compound's significance extends beyond its synthetic utility; it also plays a crucial role in understanding molecular interactions at the biochemical level. The thiazole ring is a motif commonly found in natural products and pharmacologically active compounds, suggesting that modifications on this scaffold could yield novel bioactivities. For instance, recent research has shown that thiazole derivatives can modulate enzyme activity and interfere with pathogenic pathways, making them attractive candidates for therapeutic intervention.
From a computational chemistry perspective, the electronic properties of 2-(Iodomethyl)-1,3-thiazole have been scrutinized to predict its reactivity and binding affinity. Density Functional Theory (DFT) calculations have revealed insights into the molecule's optimized geometry and electronic distribution, which are essential for rational drug design. These computational studies not only aid in predicting potential interactions with biological targets but also guide experimental efforts by highlighting key structural features that influence biological activity.
The pharmaceutical industry has recognized the potential of thiazole-based compounds as lead candidates for drug development. Several clinical trials are underway evaluating derivatives of this class for their efficacy against diseases such as cancer and infectious disorders. The success of these trials could pave the way for incorporating 2-(Iodomethyl)-1,3-thiazole into future drug pipelines. Furthermore, its role as a scaffold for structure-activity relationship (SAR) studies is invaluable in optimizing potency and selectivity.
In conclusion,2-(Iodomethyl)-1,3-thiazole (CAS No. 1084328-48-2) stands as a testament to the innovative spirit of chemical research. Its unique structural features and reactivity make it a cornerstone in synthetic and medicinal chemistry. As research continues to uncover new applications and therapeutic potentials,this compound will undoubtedly remain at the forefront of scientific exploration.
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